

Physical and chemical properties of L-Talose

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L-Talose: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Talose is a rare aldohexose, an epimer of L-galactose and L-gulose. As an unnatural monosaccharide, it is not commonly found in nature. However, its unique stereochemistry makes it a subject of growing interest in glycobiology, medicinal chemistry, and drug development. This technical guide provides an in-depth overview of the known physical and chemical properties of **L-Talose**, supported by experimental methodologies and a metabolic pathway visualization.

Physical Properties

L-Talose is a white, crystalline powder.[1][2] Key physical properties are summarized in the table below for easy reference and comparison.



Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₂ O ₆	[3][4]
Molecular Weight	180.16 g/mol	[3][4]
Melting Point	133–138 °C	[5][6]
Boiling Point	Not available (typically decomposes at high temperatures)	
Solubility	Soluble in water, slightly soluble in methanol.[7][8] Quantitative data not readily available.	[7][8]
Appearance	White crystalline powder	[1][2]
Specific Rotation	$[\alpha]D^{14} = -19.8^{\circ}$ (water)	[2]

Chemical Properties

L-Talose, as an aldohexose, exhibits reactivity characteristic of reducing sugars. Its chemical behavior is of significant interest in various biochemical and synthetic applications.

Stereochemistry

L-Talose is the C-2 epimer of L-galactose and the C-4 epimer of L-mannose.[7] This specific arrangement of hydroxyl groups influences its biological activity and chemical reactivity.

Reactivity

As a reducing sugar, **L-Talose** can participate in the Maillard reaction in the presence of amino acids and heat.[9][10][11][12] This non-enzymatic browning reaction is common for sugars and can lead to the formation of a complex mixture of products. The specifics of the Maillard reaction with **L-Talose** have not been extensively studied but are expected to follow the general pathways observed for other aldohexoses.[9][10][11][12]



L-Talose can also undergo degradation reactions. For instance, the Ruff degradation of D-talose (the enantiomer of **L-Talose**) yields D-lyxose, indicating that this method can be used for the controlled shortening of the carbon chain.[13]

Enzymatic Reactions and Metabolism

L-Talose is a substrate for certain enzymes. For example, L-ribose isomerase can catalyze the conversion of **L-talose** to L-tagatose.[14] It is also involved in the biosynthesis of nucleotide sugars. A key metabolic pathway involving a derivative of **L-Talose** is the synthesis of dTDP-6-deoxy-**L-talose**, an important component of the O-antigen in the lipopolysaccharide of some bacteria.[15][16][17]

Experimental Protocols Determination of Melting Point

Principle: The melting point is determined by heating a sample and observing the temperature range over which it transitions from a solid to a liquid. For pure crystalline solids, this transition occurs over a narrow temperature range.[18]

Methodology (Capillary Method):[1][2][18][19]

- Sample Preparation: A small amount of dry, finely powdered L-Talose is packed into a capillary tube to a height of 2-3 mm.[2][19]
- Apparatus Setup: The capillary tube is placed in a melting point apparatus.
- Heating: The sample is heated at a controlled rate. A rapid heating rate can be used initially
 to determine an approximate melting point, followed by a slower rate (1-2 °C per minute) for
 a more accurate measurement.[19]
- Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[2]

Measurement of Specific Optical Rotation

Principle: Optical rotation is the rotation of the plane of polarized light as it passes through a solution of a chiral substance. The specific rotation is a standardized measure of this property.



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Methodology (Polarimetry):

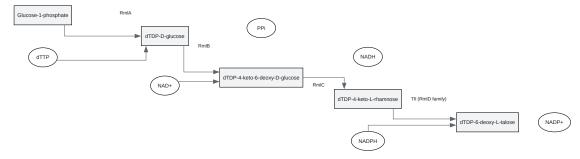
- Solution Preparation: A solution of **L-Talose** of a known concentration (e.g., 1 g/100 mL) is prepared in a suitable solvent, typically water.
- Polarimeter Setup: A polarimeter is calibrated using a blank (the pure solvent).
- Measurement: The prepared L-Talose solution is placed in a polarimeter cell of a known
 path length (e.g., 1 decimeter). The angle of rotation of plane-polarized light (typically using
 the sodium D-line at 589 nm) is measured at a specific temperature (e.g., 20 °C).
- Calculation: The specific rotation ($[\alpha]$) is calculated using the formula: $[\alpha] = \alpha / (I \times c)$ where α is the observed rotation, I is the path length in decimeters, and c is the concentration in g/mL.

Mandatory Visualization Biosynthesis of dTDP-6-deoxy-L-talose

The following diagram illustrates the enzymatic pathway for the biosynthesis of dTDP-6-deoxy-**L-talose** from Glucose-1-phosphate.







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Caption: Biosynthesis pathway of dTDP-6-deoxy-**L-talose**.



Conclusion

L-Talose, while a rare sugar, possesses distinct physical and chemical properties that make it a valuable molecule for research and development. Its unique stereochemistry and participation in specific enzymatic pathways, such as the biosynthesis of bacterial cell wall components, underscore its potential as a target for novel therapeutics or as a building block in complex carbohydrate synthesis. Further investigation into its quantitative solubility, detailed reactivity, and biological roles will undoubtedly expand its applications in the scientific community.

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